molecular formula C19H19IN2O3S B2510404 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865161-97-3

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2510404
CAS No.: 865161-97-3
M. Wt: 482.34
InChI Key: JJZFVDNNNKDKLT-VZCXRCSSSA-N
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Description

(Z)-N-(6-Ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a benzothiazole-derived compound characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with ethoxy and 2-methoxyethyl groups at positions 6 and 3, respectively. The Z-configuration of the imine bond and the 2-iodobenzamide moiety contribute to its unique electronic and steric properties.

Properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3S/c1-3-25-13-8-9-16-17(12-13)26-19(22(16)10-11-24-2)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFVDNNNKDKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves the condensation of 6-ethoxy-3-(2-methoxyethyl)benzothiazole with 2-iodobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, resulting in the formation of amines or saturated compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination with thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Analogues (e.g., Compound 4g)

The thiadiazole derivative N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) shares a benzamide-linked heterocyclic scaffold but differs in core structure (thiadiazole vs. benzothiazole). Key distinctions include:

  • Substituent Impact: The dimethylamino-acryloyl group in 4g enhances conjugation, as evidenced by IR carbonyl peaks at 1690 cm⁻¹ and 1638 cm⁻¹, whereas the ethoxy and methoxyethyl groups in the target compound likely increase hydrophilicity .
  • Synthesis Yield : Compound 4g was synthesized in 82% yield, suggesting efficient imine formation under similar conditions, though the target compound’s synthetic pathway may require optimization for bulky substituents like iodine .

Table 1: Structural and Spectral Comparison with Thiadiazole Derivatives

Property Target Compound Compound 4g
Core Structure Benzo[d]thiazol-2(3H)-ylidene 3H-[1,3,4]-thiadiazol-2-ylidene
Key Substituents 6-Ethoxy, 3-(2-methoxyethyl), 2-iodobenzamide 3-Methylphenyl, dimethylamino-acryloyl
IR (C=O) Not reported 1690 cm⁻¹, 1638 cm⁻¹
Melting Point Not reported 200°C
Benzothiazole Acetamide Derivatives (e.g., Patent Compounds)

The European patent application highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and analogues, which share the benzothiazole core but differ in substituents and linkage:

  • Functional Group Variation : The acetamide linkage in patent compounds vs. the benzamide group in the target compound may influence hydrogen-bonding capacity and metabolic stability.
  • Biological Implications : While the patent compounds emphasize trifluoromethyl and methoxy groups for antimicrobial or anticancer activity, the iodine in the target compound could confer distinct pharmacokinetic or toxicological profiles .

Table 2: Substituent-Driven Property Comparison

Feature Target Compound Patent Compound (e.g., N-(6-CF₃-benzothiazole))
Core Linkage Benzamide Acetamide
Key Halogen/Group 2-Iodo 6-Trifluoromethyl
Electron Effects Iodo (weakly electron-withdrawing) CF₃ (strongly electron-withdrawing)
Potential Applications Radiolabeling, crystallography Enhanced metabolic stability
Spectroscopic Characterization Benchmarks

While direct data for the target compound are lacking, Tables of Spectral Data for Structure Determination of Organic Compounds provide critical reference standards for interpreting NMR, IR, and MS data. For example:

  • 1H-NMR : Methoxyethyl and ethoxy groups are expected to resonate at δ 3.2–4.0 ppm, similar to methoxy-substituted benzothiazoles.
  • 13C-NMR: The iodine atom’s inductive effect may deshield adjacent carbons, shifting signals downfield compared to non-halogenated analogues .

Research Implications and Gaps

  • Synthetic Challenges : The steric bulk of the 2-iodobenzamide group may necessitate tailored reaction conditions, contrasting with smaller substituents in analogues like 4g .
  • Biological Screening : Comparative studies with trifluoromethyl benzothiazoles (e.g., patent compounds) could elucidate iodine’s role in target selectivity or toxicity .
  • Spectroscopic Validation : Cross-referencing with Pretsch et al.’s tables is essential for accurate structural confirmation.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound ModificationReported Activity (IC50)Assay ConditionsReference
6-Ethoxy, 2-iodo1.2 µM (COX-2 inhibition)pH 7.4, 37°C
6-Methoxy, 2-bromo5.8 µM (HDAC inhibition)pH 6.8, 25°C
6-Chloro, 2-nitroInactiveN/A

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC to identify labile groups (e.g., ethoxy hydrolysis) .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures and optimize storage conditions (e.g., -20°C under argon) .
  • Prodrug derivatization : Mask reactive sites (e.g., iodobenzamide) with ester groups to enhance serum stability .

Basic: What key structural features influence the compound’s chemical reactivity and pharmacological potential?

Methodological Answer:

  • Benzo[d]thiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Iodo substituent : Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki coupling) and radioisotope labeling .
  • Ethoxyethyl side chain : Improves solubility and membrane permeability via ether linkages .

Advanced: How can researchers perform Quantitative Structure-Activity Relationship (QSAR) studies on this compound?

Methodological Answer:

  • Descriptor selection : Calculate topological (e.g., Wiener index), electronic (logP, dipole moment), and steric parameters (molar refractivity) .
  • Data curation : Compile bioactivity data from analogs (e.g., IC50, Ki) into a standardized database .
  • Model validation : Use partial least squares (PLS) regression with cross-validation (k-fold) to predict activity of untested derivatives .

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